REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[N:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[NH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O.[Cu]>[N:11]1([C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=2)[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[CH:12]1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
cuprous bromide
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
copper bronze
|
Quantity
|
1.27 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with dichloromethane (500 ml) and 2N sodium hydroxide (200 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC2=C1C=CC=C2)C2=CC=C(C=C2)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |